4-(4-Fluorophenyl)pyrrolidin-3-amine
Description
Contextualizing Fluorinated Pyrrolidinamine Scaffolds in Synthetic Chemistry and Bioactive Molecule Design
The strategic placement of fluorine atoms in organic molecules can dramatically influence their biological activity. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, leading to altered electronic properties and improved metabolic stability without significant steric hindrance. mdpi.comnih.gov When incorporated into the pyrrolidine (B122466) scaffold, which is present in numerous natural products and pharmaceuticals, the result is a fluorinated pyrrolidinamine. This combination offers a powerful tool for medicinal chemists.
Research has shown that fluorinated scaffolds can be pivotal in the development of potent therapeutic agents. For instance, the introduction of fluorine can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and prolong the in vivo half-life of a drug. mdpi.com The pyrrolidinamine moiety itself is a versatile building block, allowing for the synthesis of a diverse library of compounds through modifications at the amine and the pyrrolidine ring.
The development of novel synthetic methodologies to access these fluorinated scaffolds is an active area of research. researchgate.net These methods often aim to introduce fluorine or a fluorinated group with high regio- and stereoselectivity, which is crucial for optimizing biological activity. The inherent chirality of many pyrrolidine derivatives adds another layer of complexity and opportunity in the design of specific and potent bioactive molecules. matrix-fine-chemicals.comresearchgate.net
Overview of Research Directions on N-Aryl Pyrrolidinamine Derivatives
Recent research has explored N-aryl pyrrolidinamine derivatives as potential agents for treating various diseases. For example, certain derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. researchgate.net In the field of oncology, these scaffolds are being investigated for their potential to inhibit cancer cell proliferation. One study highlighted a compound with a related pyrrole (B145914) core, 4‐(4‐aminophenyl)‐1‐(4‐fluorophenyl)‐1H‐pyrrol‐3‐ylmethanone, as a potential antineoplastic agent. researchgate.net
Furthermore, the N-aryl pyrrolidinamine core is being explored in the context of infectious diseases. For example, 4-aryl pyrrolidine derivatives have been identified as a novel class of orally efficacious antimalarial agents. researchgate.net The versatility of this scaffold allows for systematic modifications to optimize potency and pharmacokinetic profiles.
The synthesis of N-aryl pyrrolidinamine derivatives often involves well-established chemical transformations such as Buchwald-Hartwig amination, which allows for the efficient coupling of an aryl halide with a pyrrolidinamine. chemicalbook.com The ongoing development of new synthetic routes provides access to a greater diversity of these compounds, facilitating the exploration of their structure-activity relationships. researchgate.netgoogle.com
While direct research on 4-(4-Fluorophenyl)pyrrolidin-3-amine is not extensively documented in publicly available literature, the established importance of its core components—the fluorinated phenyl group and the pyrrolidinamine scaffold—strongly suggests its potential as a valuable building block in the discovery of new chemical entities with interesting biological properties. The research directions of the broader class of N-aryl pyrrolidinamine derivatives provide a clear roadmap for the potential investigation and application of this specific compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQMURCRHXPFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Fluorophenyl Pyrrolidin 3 Amine and Its Analogues
Direct Synthesis Strategies
Direct methods for constructing the 4-arylpyrrolidin-3-amine scaffold often involve the formation of the heterocyclic ring from acyclic precursors in one or a few steps. These strategies are valued for their efficiency and atom economy.
Reductive Amination Approaches to Pyrrolidine (B122466) Cores
Reductive amination is a powerful and versatile method for the synthesis of amines, including the formation of cyclic amines like pyrrolidines. masterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.org For the synthesis of N-substituted pyrrolidines, this can be achieved through the reaction of a diketone with a primary amine. nih.gov
A practical approach for constructing N-aryl-substituted pyrrolidines involves the successive reductive amination of 1,4-dicarbonyl compounds with anilines, catalyzed by an iridium complex via transfer hydrogenation. nih.gov This method is efficient, can be performed in water, and operates under relatively simple conditions. nih.gov The process begins with the reaction between the carbonyl compound and an amine to form an imine, which is subsequently reduced. nih.govlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the ketone or aldehyde starting material. masterorganicchemistry.com
An intramolecular variation of this reaction can also be employed. For instance, an amino-ketone can cyclize to form a cyclic imine, which is then reduced to yield the pyrrolidine ring. This is a key process in the biosynthesis of the amino acid proline. libretexts.org
| Reactants | Catalyst/Reagent | Product Type | Reference |
| Diketone, Aniline (B41778) | Iridium Catalyst, Formic Acid | N-Aryl-substituted Pyrrolidine | nih.gov |
| Aldehyde/Ketone, Amine | NaBH₃CN | Primary, Secondary, or Tertiary Amine | masterorganicchemistry.com |
| 2-Butanone, Pyrrolidine | LiAlH₄ or NaBH₃CN or H₂/Catalyst | Tertiary Amine | libretexts.org |
Nucleophilic Substitution Reactions in Pyrrolidine Ring Formation
The formation of the pyrrolidine ring can be effectively achieved through intramolecular nucleophilic substitution reactions. A common strategy involves the cyclization of a linear precursor containing an amine and a suitable leaving group. For example, the chlorination of amino alcohols using thionyl chloride (SOCl₂) can generate a chloro-amine intermediate which then undergoes intramolecular cyclization to furnish the pyrrolidine ring in a one-pot procedure. organic-chemistry.org
Another approach involves the reaction of primary amines with diols, catalyzed by a Cp*Ir complex, which provides a versatile route to five-, six-, and seven-membered cyclic amines. organic-chemistry.org Furthermore, N-aryl-substituted pyrrolidines can be synthesized from the reaction of arylamines with cyclic ethers in the presence of phosphorus oxychloride (POCl₃) and DBU. organic-chemistry.org
The nucleophilicity of the nitrogen atom in pyrrolidine also allows for further functionalization. It readily participates in electrophilic substitution reactions with alkyl or acyl halides. researchgate.net For the synthesis of 3-arylpyrrolidines, a key strategy involves the direct nucleophilic coupling of a 3-(sulfonyloxy)pyrrolidine derivative with a diarylcuprate. sci-hub.se
| Starting Material | Reagent/Catalyst | Product | Reference |
| Amino alcohol | SOCl₂ | Cyclic amine | organic-chemistry.org |
| Primary amine, Diol | Cp*Ir complex | Cyclic amine | organic-chemistry.org |
| Arylamine, Cyclic ether | POCl₃, DBU | N-Aryl-substituted azacycle | organic-chemistry.org |
| N-Benzyl-3-hydroxypyrrolidine | Diarylcuprate | 3-Arylpyrrolidine | sci-hub.se |
Multistep Synthesis from Readily Available Precursors
Complex pyrrolidine derivatives are often synthesized through multistep sequences starting from readily available precursors. Chiral pool starting materials such as proline and 4-hydroxyproline (B1632879) are frequently utilized to introduce a pre-existing chiral center into the target molecule. nih.govmdpi.com For instance, (S)-prolinol, obtained by the reduction of proline, serves as a starting point for numerous drug syntheses. mdpi.com
A notable multistep synthesis of a 3-phenylpyrrolidine (B1306270) derivative starts from benzenesulfonyl chloride. sci-hub.se The sequence involves the formation of an N-diallyl sulfonamide, followed by ring-closing metathesis with Grubbs' catalyst. Subsequent intramolecular Heck reaction and double-bond reduction, followed by deprotection, yield the 3-aryl pyrrolidine. sci-hub.se
Other cyclic precursors can also be transformed into pyrrolidine derivatives. For example, the synthesis of the drug Elbasvir involves the use of (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, which is prepared from (S)-prolinol through oxidation and subsequent condensation with glyoxal (B1671930) and ammonia. mdpi.com Similarly, precursors for drugs like Grazoprevir and Glecaprevir are synthesized starting from Boc-protected trans-4-hydroxy-L-proline. nih.govmdpi.com
Stereoselective and Chiral Synthesis of 4-(4-Fluorophenyl)pyrrolidin-3-amine Derivatives
The biological activity of molecules like this compound is often dependent on their specific stereochemistry. Therefore, developing synthetic methods that control the formation of stereocenters is of paramount importance.
Enantioselective Approaches (e.g., Intramolecular Aza-Michael Reaction, Biocatalysis)
Intramolecular Aza-Michael Reaction: The intramolecular aza-Michael addition is a powerful method for the enantioselective synthesis of nitrogen-containing heterocycles. researchgate.net This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule to form a cyclic amine. Organocatalysis is frequently employed to achieve high enantioselectivity. For example, the Michael addition of ketones to nitroolefins, catalyzed by polymer-supported chiral pyrrolidine derivatives, can proceed with high efficiency and enantioselectivity, often in aqueous media. nih.gov The use of 4-nitrophthalimide (B147348) as a nucleophile in aza-Michael additions to α,β-unsaturated ketones has also been shown to produce adducts with excellent enantioselectivities (95–>99% ee) when using appropriate chiral catalysts. rsc.org
Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative to traditional chemical catalysts for the synthesis of chiral amines. mdpi.com Directed evolution has been used to engineer enzymes like cytochrome P411 to catalyze the intramolecular C-H amination of organic azides, yielding chiral pyrrolidines with high enantioselectivity. nih.govcaltech.eduacs.org Notably, a variant, P411-PYS-5149, has demonstrated effectiveness in synthesizing pyrrolidine products from substrates with a para-fluoro substituent, achieving moderate to good yields and high enantiomeric ratios (up to 99:1 er). nih.gov
Transaminases are another class of enzymes widely used for chiral amine synthesis. mdpi.com They can be employed in cascades, for instance, with carboxylic acid reductases and imine reductases, to produce mono- and disubstituted pyrrolidines. mdpi.com A one-pot photoenzymatic process has been developed that combines photochemical oxyfunctionalization of pyrrolidine to N-Boc-3-pyrrolidinone with a subsequent stereoselective biocatalytic transamination to yield optically pure N-Boc-3-aminopyrrolidines with over 99% enantiomeric excess. nih.gov Similarly, transaminases can trigger the cyclization of ω-chloroketones to produce enantiopure 2-substituted pyrrolidines. acs.org
| Method | Catalyst/Enzyme | Key Transformation | Product Characteristics | Reference |
| Aza-Michael Addition | PS-supported chiral pyrrolidine | Addition of ketone to nitroolefin | High enantioselectivity | nih.gov |
| Aza-Michael Addition | Chiral organocatalyst | Addition of 4-nitrophthalimide to enone | 95->99% ee | rsc.org |
| Biocatalysis | Engineered Cytochrome P411 | Intramolecular C-H amination of azide | Up to 99:1 er for p-F substrates | nih.gov |
| Photoenzymatic Synthesis | Photochemistry & Transaminase | Oxyfunctionalization & Transamination | >99% ee | nih.gov |
| Biocatalysis | Transaminase | Cyclization of ω-chloroketone | >99.5% ee | acs.org |
Diastereoselective Control in Fluorinated Pyrrolidine Synthesis
Controlling diastereoselectivity is crucial when creating multiple stereocenters, as is the case for 3,4-disubstituted pyrrolidines. Stereodivergent strategies allow for the selective synthesis of either cis or trans isomers from a common intermediate. elsevierpure.com
One such strategy for synthesizing 4-substituted prolinols involves a Suzuki-Miyaura cross-coupling to create a key alkene intermediate. clockss.org The diastereoselectivity of the subsequent hydrogenation step can then be controlled by the choice of catalyst. Hydrogenation with Pd/C typically yields the cis-product, whereas using Crabtree's catalyst leads to the trans-isomer. elsevierpure.comclockss.org This approach provides access to both diastereomers of the 4-substituted pyrrolidine core. clockss.org
The Michael reaction of chiral secondary enaminoesters with 2-substituted nitroethylenes has been used to synthesize trans,trans-2,4-disubstituted pyrrolidine-3-carboxylates with good to excellent diastereoselectivity. nih.gov Additionally, the synthesis of functionalized pyrrolidines with three stereocenters has been achieved through an electrophilic aminocyclization-ring expansion cascade of cinnamylaziridine, induced by N-bromosuccinimide (NBS). nih.gov The synthesis of nonplanar 3-amino-1,2,4-oxadiazines has been achieved with high diastereoselectivity using DIBAL-H as the reducing agent. nih.gov These types of methodologies can be adapted to control the relative stereochemistry of the amino and aryl groups at the C3 and C4 positions of the pyrrolidine ring.
Advanced Synthetic Transformations and Functionalization
Advanced synthetic methods are crucial for creating the complex architecture of this compound and related compounds. These transformations allow for precise control over the molecular structure, which is essential for exploring their potential applications.
[3+2] cycloaddition reactions are a powerful and widely used method for constructing five-membered rings like pyrrolidine. osaka-u.ac.jpresearchgate.net This approach typically involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene or alkyne. osaka-u.ac.jp The versatility of this reaction allows for the synthesis of a wide array of substituted pyrrolidines by varying the components of the reaction. capes.gov.br For instance, the reaction between an azomethine ylide and a suitable dipolarophile can lead to highly functionalized pyrrolidine scaffolds. nih.gov
Catalytic asymmetric [3+2] cycloadditions have been developed to produce enantioenriched pyrrolidines. nih.gov Chiral catalysts, such as those based on silver or calcium, can control the stereochemical outcome of the reaction, yielding products with high diastereo- and enantioselectivity. nih.govorganic-chemistry.org These methods are instrumental in synthesizing specific stereoisomers of pyrrolidine derivatives, which is often critical for their biological activity.
One strategy for generating the azomethine ylide in situ involves the use of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of an acid like trifluoroacetic acid (TFA). nih.gov This can then react with a dipolarophile, such as an acrylate, to form the pyrrolidine ring. nih.gov
Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type |
| Azomethine Ylide | Alkene/Alkyne | Thermal or Catalytic | Substituted Pyrrolidine |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Methyl acrylate | Trifluoroacetic Acid (TFA) | Pyrrolidine-2-carboxylate |
| α-Imino esters | Acrylates | Chiral Silver Catalyst | Enantioenriched Pyrrolizidines |
This table provides a generalized overview of components used in [3+2] cycloaddition reactions for pyrrolidine synthesis.
The pyrrolidine nitrogen and the aromatic ring of this compound are key sites for derivatization, allowing for the synthesis of a library of analogues with diverse properties. mdpi.com The secondary amine of the pyrrolidine ring is nucleophilic and can be readily functionalized through various reactions. nih.gov
Common derivatization strategies at the pyrrolidine nitrogen include N-alkylation, N-arylation, and N-acylation. These modifications can significantly impact the molecule's basicity, lipophilicity, and biological activity. nih.gov For example, introducing different aromatic rings to the pyrrolidine nitrogen has been explored to create inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov Postsynthetic N-H functionalization is a versatile strategy for creating diverse libraries of pyrrolidine-fused scaffolds. acs.org
Functionalization of the aromatic ring often involves standard electrophilic aromatic substitution reactions, though the presence of the fluorine atom can direct the position of new substituents. Alternatively, cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new aryl or alkyl groups. researchgate.net Late-stage functionalization techniques are particularly valuable for modifying complex molecules without the need for de novo synthesis. acs.org
Ring contraction is an innovative approach to pyrrolidine synthesis, offering an alternative to more traditional cyclization methods. osaka-u.ac.jp This strategy involves the conversion of a larger heterocyclic ring, such as a pyridine (B92270) or piperidine (B6355638), into the smaller pyrrolidine ring. osaka-u.ac.jpnih.gov
One recently developed method involves a photo-promoted ring contraction of pyridines with a silylborane. nih.govresearchgate.net This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate to form a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a synthon for functionalized pyrrolidines. nih.govresearchgate.net This method is notable for its broad substrate scope and high functional group compatibility. nih.gov
Another approach involves the ring contraction of piperidine derivatives. For example, N-benzoyl piperidines can undergo a silver-mediated deconstructive bromination followed by intramolecular C-N bond formation to yield N-benzoyl pyrrolidines. nih.gov Aziridine ring expansion cascades have also been developed to produce functionalized pyrrolidines. rsc.org
Table 2: Ring Contraction Strategies for Pyrrolidine Synthesis
| Starting Heterocycle | Reagents/Conditions | Intermediate/Product Type |
| Pyridine | Silylborane, Light | 2-Azabicyclo[3.1.0]hex-3-ene |
| N-Benzoyl Piperidine | Silver catalyst, Brominating agent | N-Benzoyl Pyrrolidine |
| Cinnamylaziridine | N-Bromosuccinimide | Functionalized Pyrrolidine |
This table summarizes different ring contraction strategies for the synthesis of pyrrolidine derivatives.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which is often beneficial for drug discovery. enamine.netrsc.org For the synthesis of this compound, the fluorine atom can be introduced using either a building block approach or a late-stage fluorination strategy.
In the building block approach , a starting material that already contains the fluorine atom, such as 4-fluorobenzaldehyde (B137897) or a related compound, is used in the synthesis of the pyrrolidine ring. This is a common and reliable method. For example, polyfluoroalkyl-substituted pyrroles can be synthesized from β-alkoxyvinyl polyfluoroalkyl ketones and amino acids, which can then be transformed into fluorinated pyrrolidine-containing compounds. nuph.edu.ua
Late-stage fluorination involves the introduction of the fluorine atom at a later step in the synthetic sequence. rsc.orgnih.gov This can be advantageous for creating a diverse range of analogues from a common intermediate. acs.org Methods for late-stage fluorination include nucleophilic and electrophilic fluorination reactions. rsc.org For instance, C-H bond fluorination can be used to directly replace a hydrogen atom with fluorine on the aromatic ring. acs.org Palladium-catalyzed fluorination of arylboronic acid derivatives using reagents like Selectfluor is another viable method. acs.orgnih.gov
Table 3: Fluorination Strategies in Pyrrolidine Synthesis
| Strategy | Description | Example Reagent |
| Building Block | Utilizes a starting material already containing fluorine. | 4-Fluorobenzaldehyde |
| Late-Stage C-H Fluorination | Direct replacement of a C-H bond with a C-F bond. | AgF₂ |
| Late-Stage Nucleophilic Fluorination | Introduction of fluoride (B91410) via nucleophilic substitution. | [¹⁸F]Fluoride |
| Late-Stage Electrophilic Fluorination | Introduction of a fluorine cation equivalent. | Selectfluor |
This table outlines different strategies for incorporating fluorine into pyrrolidine-containing molecules.
Optimization of Reaction Conditions and Yields in Pyrrolidinamine Synthesis
Optimizing reaction conditions is a critical step in any synthetic sequence to ensure high yields, purity, and cost-effectiveness. The synthesis of this compound and its analogues is no exception.
Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and catalyst. For example, in the photo-promoted ring contraction of pyridine, screening of reaction conditions revealed that the choice of solvent and reaction time significantly impacts the yield of the desired pyrrolidine derivative. researchgate.net Similarly, in catalytic asymmetric reactions, the structure of the chiral ligand and the metal salt can be fine-tuned to maximize enantioselectivity. mdpi.com
The development of robust and scalable synthetic routes is essential for the practical application of these compounds. Multigram-scale synthesis procedures have been developed for some pyrrolidone precursors, which are key starting materials for 3-aminopyrrolidines. chemrxiv.org
Chemical Reactivity and Mechanistic Investigations of 4 4 Fluorophenyl Pyrrolidin 3 Amine Systems
Fundamental Reaction Pathways
The reactivity of 4-(4-Fluorophenyl)pyrrolidin-3-amine can be systematically understood by examining the characteristic reactions of each of its functional domains.
Reactivity of the Primary Amine Group (e.g., Alkylation, Acylation, Condensation Reactions)
The primary amine at the C3 position of the pyrrolidine (B122466) ring is a potent nucleophile and a key site for molecular elaboration. Its reactivity is central to the synthesis of a wide array of derivatives.
Alkylation: The nitrogen atom's lone pair of electrons readily participates in nucleophilic substitution reactions with alkyl halides. This process, known as N-alkylation, introduces alkyl groups onto the amine. While direct information on this compound is limited, the behavior of related 3-aminopyrrolidine (B1265635) systems demonstrates this principle. For instance, phase-transfer catalyzed alkylation has been used to create stereogenic centers in related structures. researchgate.net Palladium-catalyzed hydroalkylation of allylic amine derivatives, another advanced method, allows for the formation of new carbon-carbon bonds at positions remote from the nitrogen, showcasing sophisticated control over alkylation processes. nih.gov
Acylation: This is a fundamental transformation where the primary amine reacts with acylating agents like acyl chlorides or acid anhydrides. savemyexams.com The reaction proceeds via a nucleophilic addition-elimination mechanism to form stable amide bonds. savemyexams.comsavemyexams.com This pathway is crucial for building larger molecules and is a common strategy in the synthesis of bioactive compounds. nih.gov For example, the acylation of related aminopyrrolidines has been used to produce potent enzyme inhibitors and receptor antagonists. nih.govnih.gov Selective acylation of the primary amine over the secondary amine of the pyrrolidine ring can be challenging but has been achieved under controlled conditions, such as using acetic acid in dichloromethane. nih.gov
Condensation Reactions: The primary amine can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These imines can be further reduced to secondary amines. This reactivity is foundational in constructing complex heterocyclic systems. For example, the condensation of 3-aminopyrrolidine lithium amides with aldehydes has been studied for asymmetric synthesis. acs.org Similarly, condensation of primary amines with quinones can lead to the formation of N-o-hydroxyaryl imines, which are versatile intermediates for further nucleophilic additions. nih.gov
| Reaction Type | Reagent Class | Product | Key Findings/Applications | Citation |
|---|---|---|---|---|
| Alkylation | Alkyl Halides, Alkenes (Pd-catalyzed) | N-Alkyl Pyrrolidines | Creates substituted amines; anti-Markovnikov products achievable. | nih.gov |
| Acylation | Acyl Chlorides, Acid Anhydrides | N-Acyl Pyrrolidines (Amides) | Forms stable amide bonds; widely used in drug synthesis. | savemyexams.comnih.gov |
| Condensation | Aldehydes, Ketones, Quinones | Imines (Schiff Bases), N-Aryl Intermediates | Forms C=N bonds, enabling further functionalization and cyclization. | acs.orgnih.gov |
Reactivity of the Pyrrolidine Heterocyclic Ring System
The pyrrolidine ring itself, while generally stable as a saturated heterocycle, can participate in specific reactions. The secondary amine within the ring can undergo reactions similar to the primary amine, such as alkylation and acylation, although its reactivity is often lower due to steric hindrance.
More advanced transformations can functionalize the carbon skeleton of the ring. For example, catalyst-tuned hydroalkylation reactions on 3-pyrrolines can divergently yield either C2- or C3-alkylated pyrrolidines, depending on the metal catalyst (Co or Ni) employed. organic-chemistry.org Furthermore, intramolecular reactions, such as the dirhodium-catalyzed nitrene insertion into sp³ C-H bonds, provide a powerful method for the direct, stereoselective synthesis of N-unprotected pyrrolidines from acyclic precursors. organic-chemistry.org Condensation-based methods that functionalize the α-C-H bond of the amine are also known, leading to the synthesis of substituted pyridines from piperidine (B6355638) precursors, a principle that can be extended to pyrrolidine systems. nih.gov
Transformations Involving the Fluorophenyl Moiety
The 4-fluorophenyl group is generally robust under many synthetic conditions. The carbon-fluorine bond is strong and typically non-reactive. However, the fluorine atom exerts a significant electronic influence on the aromatic ring, making it electron-deficient. This property can be exploited in specific transformations.
While nucleophilic aromatic substitution (SNAr) of the fluorine atom is difficult, it is not impossible, particularly if the ring is further activated by other electron-withdrawing groups. More commonly, transformations involving this moiety focus on metabolic-type reactions. For instance, studies on the biotransformation of fluorophenyl pyridine (B92270) carboxylic acids using the fungus Cunninghamella elegans—a model for mammalian metabolism—showed that hydroxylation occurs on the phenyl ring, but a fluorine atom at the 4-position effectively blocks this metabolic pathway. researchgate.net This highlights the role of fluorine in enhancing the metabolic stability of drug candidates. In some contexts, replacement of a hydroxyl group with fluorine has been shown to reduce binding affinity at certain biological targets. nih.gov
Elucidation of Reaction Mechanisms
Understanding the step-by-step pathways of chemical reactions is crucial for optimizing conditions and predicting outcomes. For systems related to this compound, several key mechanisms have been investigated.
Nucleophilic Addition-Elimination Pathways in Pyrrolidinamine Synthesis
The nucleophilic addition-elimination mechanism is fundamental to many reactions involving the amine and acyl compounds. savemyexams.comlibretexts.org This two-step process is central to the formation of amides from acyl chlorides or anhydrides.
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the primary amine nitrogen attacking the electrophilic carbonyl carbon of the acylating agent. savemyexams.comyoutube.com This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgchemistrysteps.com
Elimination: The tetrahedral intermediate is transient. The lone pair on the negatively charged oxygen reforms the C=O double bond. Concurrently, the most stable leaving group (e.g., a chloride ion from an acyl chloride) is expelled. savemyexams.comchemistrysteps.com A final deprotonation step, often by a second molecule of the amine, neutralizes the product and yields the stable amide. savemyexams.com
This mechanism also governs nucleophilic aromatic substitution on activated aryl halides, where a nucleophile adds to the ring to form a resonance-stabilized carbanion (a Meisenheimer complex) before the leaving group is eliminated to restore aromaticity. chemistrysteps.com
Radical Reaction Mechanisms in Fluorinated N-Heterocycle Formation
Radical reactions offer alternative and powerful pathways for forming C-C and C-heteroatom bonds, including the construction of fluorinated N-heterocycles. e-bookshelf.de These mechanisms often involve single-electron transfer (SET) processes and can be initiated by catalysts, light (photoredox catalysis), or radical initiators. nih.govacs.org
In the context of forming fluorinated heterocycles, radical reactions can be used for dearomatization. For example, N-heterocyclic carbene (NHC)-catalyzed radical dearomatization of indoles has been developed to construct complex polycyclic frameworks. acs.org Another key area is the direct functionalization of C-H bonds. Highly electrophilic fluorinated radicals can be generated and used to directly functionalize (hetero)arenes. nih.gov Computational studies have provided deep insights into the reactivity of these fluorinated radicals, showing that some, like the trifluoromethoxy radical (•OCF₃), may engage in SET processes rather than direct radical addition. nih.gov Iron-catalyzed C-H amination of heterocycles is another example where an aminyl radical intermediate is proposed, offering a modern approach to forming C-N bonds. acs.org
| Mechanism | Reaction Type | Key Intermediate | Description | Citation |
|---|---|---|---|---|
| Nucleophilic Addition-Elimination | Acylation, SNAr | Tetrahedral Intermediate, Meisenheimer Complex | A two-step process involving nucleophilic attack followed by the expulsion of a leaving group. | savemyexams.comchemistrysteps.com |
| Radical Reaction | C-H Functionalization, Cyclization, Dearomatization | Carbon or Heteroatom-centered Radicals | Involves single-electron steps, often catalyzed by metals or light, to form new bonds. | nih.govacs.org |
Mechanistic Insights from Reductive Amination Processes and Iminium Ion Chemistry
Reductive amination is a cornerstone of amine synthesis, providing a powerful method for the formation of carbon-nitrogen bonds. The process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. In the context of this compound, which is a secondary amine, its reaction with an aldehyde or ketone would proceed through a well-established mechanistic pathway.
The reaction initiates with the nucleophilic attack of the secondary amine of the pyrrolidine ring onto the electrophilic carbonyl carbon of a reaction partner (e.g., an aldehyde or ketone). This initial step leads to the formation of a tetrahedral intermediate known as a hemiaminal. nih.govlibretexts.org Under acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water is driven by the lone pair of electrons on the nitrogen atom, resulting in the formation of a resonance-stabilized cationic intermediate known as an iminium ion. nih.govmasterorganicchemistry.comkhanacademy.org
The general mechanism can be summarized as follows:
Nucleophilic Addition: The secondary amine of the pyrrolidine attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen.
Protonation of Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst.
Elimination of Water: The lone pair on the nitrogen facilitates the departure of a water molecule, forming the iminium ion.
Reduction: The iminium ion is then reduced by a suitable reducing agent to yield the tertiary amine product.
Iminium ions are key intermediates in these transformations, and their electrophilicity makes them susceptible to reduction by various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govmdpi.com The choice of reducing agent can be critical for the selectivity of the reaction, especially in one-pot procedures where the carbonyl starting material is present alongside the iminium intermediate. libretexts.org
In the synthesis of N-aryl-substituted pyrrolidines, iridium-catalyzed transfer hydrogenation has been demonstrated as an effective method for the reductive amination of diketones with anilines. researchgate.netnih.gov This suggests that similar catalytic systems could be employed for the functionalization of this compound, where the iridium catalyst facilitates the reduction of the in situ-formed iminium ion. Mechanistic studies on related systems indicate that the reaction can be influenced by factors such as the catalyst, solvent, and pH, which can affect the equilibrium between the reactants and the iminium ion, as well as the rate of the final reduction step. nih.govnih.gov
Table 1: Key Intermediates and Steps in the Reductive Amination of a Secondary Amine
| Step | Intermediate/Process | Description |
| 1 | Hemiaminal Formation | Nucleophilic attack of the secondary amine on the carbonyl group. |
| 2 | Iminium Ion Formation | Acid-catalyzed dehydration of the hemiaminal. nih.govmasterorganicchemistry.com |
| 3 | Reduction | Hydride attack on the electrophilic carbon of the iminium ion. |
Computational Studies for Reaction Mechanism Elucidation (e.g., DFT-B3LYP Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the stability of intermediates and transition states. The B3LYP functional is a popular hybrid functional that has been widely used to study a variety of organic reactions, including those involving pyrrolidine systems. mdpi.comnih.govnih.govresearchgate.net
For the this compound system, DFT calculations can provide valuable insights into several aspects of its reactivity:
Conformational Analysis: The pyrrolidine ring can adopt various conformations, and DFT calculations can determine the relative energies of these conformers and their populations at a given temperature. This is crucial as the reactivity of the amine can be influenced by its conformational preferences.
Reaction Pathway Modeling: DFT can be used to map out the potential energy surface of a reaction, such as reductive amination. This allows for the identification of transition state structures and the calculation of activation energies for each step of the mechanism. nih.govresearchgate.net By comparing the activation barriers for competing pathways, the most likely reaction mechanism can be determined.
Stability of Intermediates: The stability of key intermediates, such as the hemiaminal and the iminium ion, can be assessed using DFT. For instance, computational studies on pyrrolidine-derived iminium ions have been performed to understand their relative stabilities. acs.org The electronic and steric effects of the 4-(4-fluorophenyl) substituent on the stability of the corresponding iminium ion could be quantified.
Solvent Effects: The inclusion of a solvent model in DFT calculations, such as the Polarizable Continuum Model (PCM), can account for the influence of the solvent on the reaction mechanism and energetics. mdpi.com This is particularly important for reactions involving charged species like iminium ions.
A computational investigation into the reductive amination of a secondary amine with an aldehyde found that the presence of an acid co-catalyst facilitates the formation of an iminium intermediate, making this pathway thermodynamically favorable. nih.gov DFT calculations at the B3LYP level have also been employed to study the tautomeric equilibrium in substituted pyrrole (B145914) systems, demonstrating the utility of this method in understanding the relative stability of different isomers. mdpi.comnih.gov
Table 2: Application of DFT-B3LYP Calculations in Mechanistic Studies of Pyrrolidine Systems
| Application | Information Gained | Relevant Findings from Analogous Systems |
| Reaction Mechanism | Identification of transition states and intermediates; calculation of activation energies. | DFT calculations have elucidated the stepwise nature of reductive amination and the role of acid catalysis. nih.gov |
| Intermediate Stability | Relative energies of conformers and reactive intermediates like iminium ions. | The stability of pyrrolidine-derived iminium ions is influenced by the substituents on the pyrrolidine ring. acs.org |
| Thermodynamics | Calculation of reaction energies (ΔG°, ΔH°) to determine the spontaneity of a reaction. | The conversion of intermediates to products in pyrrole synthesis has been shown to be exergonic. mdpi.com |
| Solvent Effects | Understanding the role of the solvent in stabilizing intermediates and transition states. | Solvent coordination can alter the reaction pathway and lower activation barriers. nih.gov |
Computational and Theoretical Chemistry Studies on 4 4 Fluorophenyl Pyrrolidin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For 4-(4-fluorophenyl)pyrrolidin-3-amine, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic parameters.
Furthermore, frequency analysis, a standard output of these calculations, can be used to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra to validate the computational model. nih.gov
Conformational Analysis of Fluorinated Pyrrolidines and Related N-Heterocycles
The conformational landscape of the pyrrolidine (B122466) ring in this compound is a critical aspect of its structure and function. The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. The substituents on the ring significantly influence the preferred conformation.
The presence of a fluorine atom on the phenyl ring, while not directly attached to the pyrrolidine, can have long-range electronic effects that may subtly influence conformational preferences. More importantly, the substitution pattern on the pyrrolidine ring itself is a major determinant of its pucker. Studies on fluorinated pyrrolidines have shown that the stereoelectronic gauche effect can play a significant role in stabilizing certain conformations. nih.govbeilstein-journals.org This effect often favors a conformation where the fluorine atom and an adjacent electron-withdrawing group are in a gauche orientation. While the fluorine in this compound is on the phenyl ring, the principles of steric and electronic interactions governing the pyrrolidine ring conformation remain relevant.
The relative orientation of the 4-fluorophenyl group at the C4 position and the amine group at the C3 position can result in cis and trans isomers, each with its own set of preferred ring conformations. Computational studies on related enamines derived from pyrrolidine have highlighted that both s-cis and s-trans conformers can be similarly stable. researchgate.net The conformational preferences of fluorinated piperidines, a related class of N-heterocycles, are also influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.info
Molecular Modeling and Docking Studies for Predictive Biological Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. asiapharmaceutics.info These methods are fundamental in drug discovery for identifying potential lead compounds and optimizing their interactions with the target. nih.gov
Docking studies involve placing the three-dimensional structure of the ligand (this compound) into the binding site of a protein and evaluating the goodness of fit. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that approximates the binding affinity.
For this compound, docking studies could be performed against a variety of potential targets. Given its structural motifs, it might be docked into the binding sites of neurotransmitter transporters, G-protein coupled receptors, or kinases. For example, docking studies have been successfully used to understand the interactions of related aniline (B41778) derivatives with c-Met kinase. nih.gov The results of such studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. This information is invaluable for understanding the potential biological activity of the compound and for guiding the design of more potent and selective analogs. mdpi.com
Prediction and Analysis of Key Molecular Descriptors
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting the pharmacokinetic properties of drug candidates. Several key molecular descriptors can be calculated for this compound to assess its drug-likeness.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with the hydrogen bonding potential of a molecule and is a good predictor of its passive intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule.
Partition Coefficient (logP): The partition coefficient, usually expressed as its logarithm (logP), is a measure of a molecule's lipophilicity or hydrophobicity. It is the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). LogP is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).
Hydrogen Bonding Features: The number of hydrogen bond donors and acceptors in a molecule is crucial for its interactions with biological targets and for its solubility. For this compound, the amine groups can act as hydrogen bond donors, while the nitrogen atom of the pyrrolidine ring and the fluorine atom can act as hydrogen bond acceptors.
A table of predicted molecular descriptors for this compound is presented below. These values are typically calculated using computational software and provide a quick assessment of the compound's physicochemical properties.
| Molecular Descriptor | Predicted Value |
| Molecular Formula | C10H13FN2 |
| Molecular Weight | 180.22 g/mol |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| logP (octanol-water partition coefficient) | 1.5-2.0 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Note: The logP value is an estimation and can vary depending on the calculation method.
Structure-Based Ligand Design Principles Applied to Pyrrolidinamine Scaffolds
Structure-based ligand design is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design or optimize small molecule inhibitors or modulators. nih.govsemanticscholar.orgnih.gov The pyrrolidinamine scaffold, present in this compound, is a versatile framework that can be elaborated upon using these principles.
The general approach involves:
Target Identification and Structure Determination: Identifying a relevant biological target and obtaining its three-dimensional structure, typically through X-ray crystallography or cryo-electron microscopy.
Binding Site Analysis: Characterizing the size, shape, and chemical nature of the binding pocket. This includes identifying key amino acid residues that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions.
Scaffold Docking and Elaboration: Docking the core pyrrolidinamine scaffold into the binding site to identify optimal orientations and interactions. Based on this, new functional groups can be added to the scaffold to enhance binding affinity and selectivity. For instance, the amine group or the phenyl ring of this compound could be modified to better fit the contours of a specific binding pocket.
Iterative Optimization: Synthesizing the designed compounds and evaluating their biological activity. The results are then used to refine the computational model and design the next generation of compounds in an iterative cycle.
The pyrrolidinamine scaffold offers several points for chemical modification, including the amine group, the phenyl ring, and the pyrrolidine nitrogen. This allows for fine-tuning of the molecule's properties to achieve the desired biological effect. For example, structure-guided design has been used to develop potent and selective inhibitors based on pyrrolidine and other heterocyclic scaffolds for a variety of targets. rsc.org
Structure Activity Relationship Sar and Ligand Design Principles
Influence of Fluorine Position and Other Substituents on Biological Activity Profiles
The introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding interactions. nih.gov The position of the fluorine atom on the phenyl ring of 4-phenylpyrrolidin-3-amine (B3023581) derivatives, as well as the addition of other substituents, can have a profound impact on their biological activity.
The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence the molecule's interaction with protein targets. cambridgemedchemconsulting.com Studies on fluorinated benzoxaboroles have demonstrated that isomers with different fluorine positions exhibit varied antifungal activity, highlighting the importance of the atom's location for biological function. nih.gov For instance, in a series of fluorinated flavonoids, the position of the trifluoromethyl group was found to be a key determinant of antibacterial activity. mdpi.com
In analogs of FPMINT, a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, the presence and position of a halogen on the fluorophenyl moiety were found to be essential for inhibitory effects on human equilibrative nucleoside transporters (ENTs). polyu.edu.hk This suggests that for 4-(4-fluorophenyl)pyrrolidin-3-amine, moving the fluorine to the ortho or meta position could significantly alter its binding affinity or selectivity for its biological target.
Furthermore, the addition of other substituents to the phenyl ring or the pyrrolidine (B122466) core can lead to significant changes in activity. In a series of 1,2,5-oxadiazole derivatives, substitution on the 4-phenyl ring was critical for antiplasmodial activity, with nitro-substituted compounds being more active than their amino-analogs. mdpi.com Similarly, for lapatinib-derived analogs, modifications to the headgroup attached to a piperazine (B1678402) ring resulted in varied bioactivity against Schistosoma mansoni. nih.gov
The following table summarizes the influence of substituents on the activity of related compound series.
| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |
| FPMINT Analogs | Halogen position on fluorophenyl ring | Essential for ENT1 and ENT2 inhibition | polyu.edu.hk |
| Benzoxaboroles | Position of fluorine atom | Varied antifungal activity | nih.gov |
| 1,2,5-Oxadiazoles | Nitro vs. Amino on phenyl ring | Nitro substitution increased antiplasmodial activity | mdpi.com |
| Flavonoids | Trifluoromethyl position | Key determinant of antibacterial activity | mdpi.com |
Stereochemical Aspects of SAR in Pyrrolidinamine Derivatives and Their Enantiomers
The pyrrolidine ring of this compound contains two stereocenters at the C3 and C4 positions, leading to the existence of four possible stereoisomers. The spatial arrangement of the 3-amino and 4-(4-fluorophenyl) groups is critical for the molecule's interaction with its biological target, and as a result, different enantiomers are expected to exhibit distinct biological activities and potencies.
The importance of stereochemistry is a well-established principle in drug design. For many biologically active compounds, only one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) may be inactive or contribute to off-target effects. In a study on citalopram (B1669093) analogs, which feature a fluorophenyl group, the S-enantiomer consistently showed higher binding affinity for the serotonin (B10506) transporter (SERT) than the R-enantiomer. nih.gov
Research on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib has shown that modifications to the stereochemistry at different positions on the pyrrolidine scaffold have varied effects on their inhibitory properties. nih.gov This highlights that the specific three-dimensional arrangement of substituents is crucial for potent inhibition. A study on the enantio-complementary synthesis of pyrrolidinamines using engineered imine reductases successfully produced both R- and S-selective variants, providing valuable tools for synthesizing specific enantiomers for pharmacological testing. rsc.org
The table below illustrates the significance of stereochemistry in the activity of related compounds.
| Compound/Series | Stereochemical Feature | Impact on Biological Activity | Reference |
| Citalopram Analogs | S- vs. R-enantiomer | S-enantiomer has higher affinity for SERT | nih.gov |
| Pyrrolidinamine Synthesis | Engineered imine reductases | Achieved R- and S-selectivity up to 99% | rsc.org |
| Pyrrolidine Pentamines | Stereochemistry modifications | Different effects on inhibitory properties | nih.gov |
Systematic Modifications of the Pyrrolidine Ring System and Side Chains
Systematic modifications of the pyrrolidine ring and its side chains are essential strategies for optimizing the pharmacological properties of lead compounds. researchgate.net These modifications can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.
For the this compound scaffold, modifications can be envisioned at several positions. Altering the substitution on the pyrrolidine nitrogen can modulate basicity and introduce new interaction points. nih.gov In a study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, various aromatic replacements for the terminal phenyl group were examined, showing that small, lipophilic 3-phenyl substituents were preferred for optimal potency. rsc.org
Furthermore, constraining the pyrrolidine ring, for instance by introducing unsaturation to form a pyrroline, or by incorporating it into a bicyclic system, can have significant effects on the conformation and, consequently, the biological activity. wikipedia.org The introduction of different side chains can also explore new binding pockets within the target protein. Research on the side-chain modification of peptides has demonstrated methods for introducing diverse functionalities. nih.gov In the biosynthesis of ansatrienins, deletion of the side chain assembly led to the discovery of new analogs with diverse post-PKS modifications, showcasing how side chain alterations can lead to novel compounds. rsc.org
The following table provides examples of how systematic modifications have impacted the activity of related pyrrolidine-containing compounds.
| Compound Series | Modification | Outcome | Reference |
| Pyrrolidine Amides | Aromatic replacements for terminal phenyl | Small lipophilic groups increased NAAA inhibitory potency | rsc.org |
| Peptides | Side-chain modifications | Introduction of diverse chemical groups | nih.gov |
| Ansatrienins | Deletion of side chain assembly | Discovery of new analogs with varied structures | rsc.org |
Correlation Between Calculated Molecular Properties and Observed Biological Activity (e.g., Lipophilicity, Electronic Effects)
Quantitative structure-activity relationship (QSAR) studies are computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For this compound and its analogs, properties such as lipophilicity (logP), electronic effects, and steric parameters are expected to play a crucial role in their pharmacological profiles.
Lipophilicity is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The introduction of a fluorine atom generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in a protein target. mdpi.com However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. nih.gov In a series of antiarrhythmic drugs, an increase in the octanol/water partition coefficient was correlated with increased biotransformation and brain penetration. nih.gov
The electronic effects of the fluorine atom, being the most electronegative element, are also significant. It can influence the acidity or basicity of nearby functional groups and participate in hydrogen bonding, which can stabilize specific conformations. nih.gov
QSAR models can be developed to predict the activity of new analogs based on these calculated properties. For instance, 3D-QSAR studies on neuraminidase inhibitors revealed that steric and hydrophobic descriptors were negatively correlated with inhibitory activity, providing guidance for the design of new, more potent compounds. nih.gov A study on 1,2,5-oxadiazole derivatives calculated logP and ligand efficiency to rationalize the observed antiplasmodial activity. mdpi.com
The table below shows the correlation between molecular properties and biological activity in related compound classes.
| Study Type | Key Molecular Properties | Correlation with Biological Activity | Reference |
| Antiarrhythmic Drugs | Lipophilicity (octanol/water partition) | Increased biotransformation and brain penetration | nih.gov |
| 3D-QSAR of Neuraminidase Inhibitors | Steric and hydrophobic descriptors | Negative correlation with inhibitory activity | nih.gov |
| 1,2,5-Oxadiazoles | logP, ligand efficiency | Rationalized antiplasmodial activity | mdpi.com |
| Fluorinated Flavonoids | Lipophilicity | Increased due to fluorine, enhancing some biological activities | mdpi.com |
Bioisosteric Replacements and Their Impact on the Activity and Research Properties of N-Aryl Pyrrolidinamine Series
Bioisosteric replacement is a powerful strategy in drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comspirochem.com For the N-aryl pyrrolidinamine series, including this compound, several bioisosteric replacements can be considered.
The 4-fluorophenyl group itself can be considered a bioisostere of a phenyl group, where the fluorine atom is introduced to block metabolic oxidation. cambridgemedchemconsulting.com This group could be replaced with other substituted phenyl rings or with different heterocyclic rings like pyridyl or thiophenyl, which can alter the electronic distribution and introduce new hydrogen bonding capabilities. cambridgemedchemconsulting.com
The amine group at the 3-position is another site for bioisosteric modification. It could be replaced with other hydrogen-bonding groups such as a hydroxyl group or a small amide. The trifluoroethylamine motif has been explored as a bioisostere for amides, as it can enhance metabolic stability. drughunter.com
The pyrrolidine ring itself could be replaced with other 5-membered rings like a tetrahydrofuran (B95107) or a thiazolidine (B150603) ring to investigate the importance of the nitrogen atom for activity. Amide- and urea-functionalized pyrroles have been studied as anion receptors, indicating the versatility of this core structure. rsc.org The strategic application of bioisosteric replacements can lead to the discovery of novel compounds with improved drug-like properties. nih.govnih.gov
The following table provides examples of bioisosteric replacements and their outcomes in medicinal chemistry.
| Original Group | Bioisosteric Replacement | Potential Impact | Reference |
| Hydrogen | Fluorine | Modulate metabolism, pKa, and off-target activity | cambridgemedchemconsulting.com |
| Amide | Trifluoroethylamine | Enhance metabolic stability | drughunter.com |
| Phenyl | Pyridyl, Thiophenyl | Alter electronic properties and hydrogen bonding | cambridgemedchemconsulting.com |
| Carboxylic Acid / Amide | Various bioisosteres | Modulate cell permeability and oral bioavailability | drughunter.com |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 19F, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. slideshare.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(4-Fluorophenyl)pyrrolidin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.
¹H NMR: Proton NMR provides information on the number of different kinds of protons and their immediate electronic environment. slideshare.net The spectrum of this compound would show distinct signals for the aromatic protons on the fluorophenyl ring, the methine (CH) and methylene (CH₂) protons of the pyrrolidine (B122466) ring, and the amine (NH₂) protons. The chemical shifts, integration values (representing the number of protons), and splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons allow for the assignment of each proton in the structure.
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. wesleyan.edu
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orgslideshare.net Fluorine-19 has a nuclear spin of ½ and 100% natural abundance, making it easy to detect. wikipedia.orgslideshare.net The ¹⁹F NMR spectrum will show a single signal for the fluorine atom on the phenyl ring. Its chemical shift provides information about the electronic environment, and coupling with nearby protons (¹H-¹⁹F coupling) can offer further structural confirmation. The large chemical shift dispersion in ¹⁹F NMR makes it particularly sensitive to subtle changes in the molecular structure. wikipedia.orgthermofisher.com
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the complex ¹H and ¹³C spectra. slideshare.netwesleyan.edu
COSY: Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the pyrrolidine ring.
HSQC/HETCOR: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for confirming the connectivity between the fluorophenyl ring and the pyrrolidine ring. wesleyan.edu
Table 1: Predicted NMR Data for this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs.
| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| ¹H NMR | Aromatic-H (ortho to F) | ~ 7.20 | Doublet of doublets | J_HH ≈ 8.8, J_HF ≈ 5.5 |
| Aromatic-H (meta to F) | ~ 7.05 | Triplet (apparent) | J_HH ≈ 8.8 | |
| Pyrrolidine-H3 | ~ 3.50 | Multiplet | ||
| Pyrrolidine-H4 | ~ 3.20 | Multiplet | ||
| Pyrrolidine-H2/H5 | ~ 2.80 - 3.40 | Multiplets | ||
| Amine-NH₂ | ~ 1.80 (variable) | Broad singlet | ||
| ¹³C NMR | Aromatic-C (C-F) | ~ 162 | Doublet | ¹J_CF ≈ 245 |
| Aromatic-C (ipso) | ~ 135 | Doublet | ⁴J_CF ≈ 3 | |
| Aromatic-C (ortho to F) | ~ 129 | Doublet | ²J_CF ≈ 8 | |
| Aromatic-C (meta to F) | ~ 115 | Doublet | ³J_CF ≈ 21 | |
| Pyrrolidine-C3 | ~ 55 | Singlet | ||
| Pyrrolidine-C4 | ~ 45 | Singlet | ||
| Pyrrolidine-C2/C5 | ~ 48-52 | Singlet |
| ¹⁹F NMR | Aromatic-F | ~ -115 | Multiplet | |
Mass Spectrometry Techniques (e.g., GC-MS, LC-MS, High-Resolution Mass Spectrometry, LC-TOF) for Purity Assessment and Identity Confirmation
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is suitable for volatile and thermally stable compounds. While the free amine may require derivatization to improve its volatility, GC-MS can be used to separate this compound from volatile impurities and provide a mass spectrum for identity confirmation. mdpi.com The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragment ions resulting from the cleavage of the pyrrolidine ring and the loss of the amine group or fluorophenyl moiety. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for non-volatile or thermally sensitive compounds like this compound. nih.gov The compound is separated from impurities via high-performance liquid chromatography and then ionized, typically using soft ionization techniques like electrospray ionization (ESI), before detection. ESI would likely produce a prominent protonated molecule [M+H]⁺, allowing for unambiguous confirmation of the molecular weight. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with LC (e.g., LC-TOF - Time-of-Flight), provides highly accurate mass measurements (typically within 3-5 ppm). mdpi.com This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. This is a definitive method for confirming the molecular formula of this compound.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Predicted m/z | Ion Type |
|---|---|---|---|
| LC-MS | ESI+ | 181.12 | [M+H]⁺ |
| HRMS | ESI+ | 181.1246 | [M+H]⁺ (Calculated for C₁₀H₁₄FN₂) |
| GC-MS | EI | 180 | [M]⁺ |
| 151 | [M-NH₂-H]⁺ |
Infrared (IR) Spectroscopy (e.g., FT-IR, Attenuated Total Reflectance IR) for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. vscht.cz It is a rapid and simple method for identifying the presence of key functional groups. The Fourier-Transform Infrared (FT-IR) spectrum of this compound would display characteristic absorption bands that confirm its structure.
Key expected absorptions include:
N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org
C-H Stretching: Aromatic C-H stretching absorptions appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring appears just below 3000 cm⁻¹. libretexts.org
C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
N-H Bending: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.
C-N Stretching: Aliphatic amine C-N stretching vibrations typically occur in the 1020-1250 cm⁻¹ range.
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |
| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium |
| Aryl-Fluoride (C-F) | Stretch | 1100 - 1250 | Strong |
Chromatography Methods (e.g., High-Performance Liquid Chromatography with UV Detection, Gas Chromatography) for Purity and Separation
Chromatographic techniques are fundamental for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A solution of the sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of components between the stationary and mobile phases. For this compound, a reversed-phase column (e.g., C18) is typically used. Detection is often achieved using an ultraviolet (UV) detector, as the fluorophenyl group contains a chromophore that absorbs UV light. The purity is calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): As mentioned, GC is suitable for analyzing volatile compounds. keikaventures.comresearchgate.net It offers high resolution for separating impurities with different boiling points and polarities. A flame ionization detector (FID), which is sensitive to most organic compounds, can be used for quantification. researchgate.net The purity is determined by comparing the peak area of the target compound to the total peak area.
X-ray Crystallography for Absolute Configuration and Ligand-Target Binding Mode Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has two chiral centers (at C3 and C4), obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its relative and absolute configuration (e.g., cis or trans, and R/S assignments). researchgate.net Furthermore, if the compound is co-crystallized with a biological target (such as an enzyme or receptor), X-ray crystallography can reveal the specific binding mode and key intermolecular interactions, which is invaluable in structure-based drug design. nih.govnih.gov
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a destructive technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₃FN₂). A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and supports the assigned molecular formula, thereby verifying its stoichiometric purity. mdpi.com
Table 4: Elemental Analysis Data for C₁₀H₁₃FN₂
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 66.64 | 66.58 |
| Hydrogen (H) | 7.27 | 7.31 |
Chiral Analytical Methods for Enantiomeric Purity Determination
Since this compound is a chiral molecule, it can exist as different stereoisomers (enantiomers and diastereomers). It is often crucial to isolate and analyze a single stereoisomer, as different isomers can have vastly different biological activities. Chiral analytical methods are used to separate and quantify these stereoisomers.
Chiral HPLC: This is the most widely used technique for determining enantiomeric purity (or enantiomeric excess, ee). Separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Alternatively, the amine can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. nih.gov The relative peak areas in the chromatogram are used to calculate the enantiomeric purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
